2-氨基噻唑-5-甲酸乙酯盐酸盐

货号 B174416

CAS 编号:

162849-96-9

分子量: 208.67 g/mol

InChI 键: SQNIBACOPWYWND-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

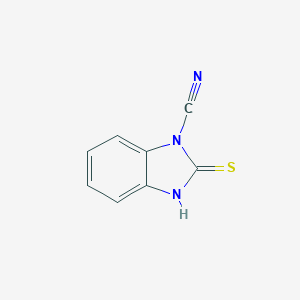

Ethyl 2-aminothiazole-5-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of Ethyl 2-aminothiazole-5-carboxylate involves several steps. The yield is approximately 60%, with a melting point of 200–202 °C . The reaction involves the use of petroleum ether and ethyl acetate in a 1:3 ratio .Molecular Structure Analysis

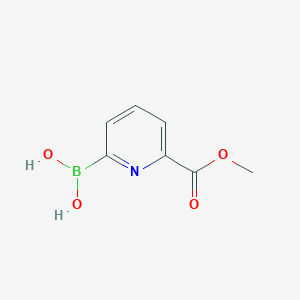

The molecular formula of Ethyl 2-aminothiazole-5-carboxylate is C6H8N2O2S . Its molecular weight is 172.20 . The InChI Key is VNZXERIGKZNEKB-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-aminothiazole-5-carboxylate are complex. The compound has been used in the synthesis of dual-action antidiabetic agents that inhibit glycogen phosphorylase .Physical And Chemical Properties Analysis

Ethyl 2-aminothiazole-5-carboxylate is a white to yellow or light brown crystal or powder . It has a melting point of 159-163 °C . The compound is solid at room temperature .科学研究应用

-

Anticancer Activity

- Field : Medical and Pharmaceutical Research

- Application : 2-aminothiazole derivatives have been found to exhibit anticancer activity .

- Methods : These compounds are typically synthesized and then tested in vitro against various cancer cell lines .

- Results : The specific results can vary, but in general, some 2-aminothiazole derivatives have shown promising results in inhibiting the growth of cancer cells .

-

Antioxidant Activity

- Field : Biochemical Research

- Application : Some 2-aminothiazole derivatives have been found to act as antioxidants .

- Methods : These compounds are typically synthesized and then tested for their ability to neutralize free radicals .

- Results : The specific results can vary, but in general, some 2-aminothiazole derivatives have shown promising results in acting as antioxidants .

-

Antimicrobial Activity

- Field : Microbiology

- Application : 2-aminothiazole derivatives have been found to exhibit antimicrobial activity .

- Methods : These compounds are typically synthesized and then tested in vitro against various types of bacteria and fungi .

- Results : The specific results can vary, but in general, some 2-aminothiazole derivatives have shown promising results in inhibiting the growth of microbes .

-

Anti-inflammatory Activity

- Field : Medical and Pharmaceutical Research

- Application : Some 2-aminothiazole derivatives have been found to act as anti-inflammatory agents .

- Methods : These compounds are typically synthesized and then tested for their ability to reduce inflammation in various in vitro and in vivo models .

- Results : The specific results can vary, but in general, some 2-aminothiazole derivatives have shown promising results in reducing inflammation .

-

Phosphodiesterase Type 5 Regulators

- Field : Medical and Pharmaceutical Research

- Application : 2-aminothiazole derivatives have been found to act as phosphodiesterase type 5 (PDE5) regulators .

- Methods : These compounds are typically synthesized and then tested for their ability to regulate PDE5 activity .

- Results : Some compounds were found to have a complete inhibitory effect on PDE5 (100%) at 10 μM without causing hypotension . On the other hand, some compounds increased the PDE5 activity (PDE5 enhancers) at 10 μM .

-

COX-1/COX-2 Inhibitors

安全和危害

属性

IUPAC Name |

ethyl 2-amino-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c1-2-10-5(9)4-3-8-6(7)11-4;/h3H,2H2,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNIBACOPWYWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595997 | |

| Record name | Ethyl 2-amino-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-aminothiazole-5-carboxylate hydrochloride | |

CAS RN |

162849-96-9 | |

| Record name | Ethyl 2-amino-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

To a -10° C. solution of potassium tert-butoxide (110 g, 0.98 mol) in THF (1.9 L) was added a solution of ethyl chloroacetate (100 mL, 0.934 mol) and ethyl formate (75 mL, 0.928 mol) in THF (400 mL) dropwise over 2 hours, with good mechanical stirring. The thick solution was stirred another 2 hours at ca. -1° C. then the reaction was quenched by addition of a solution of NaCl (150 g) in 1N HCL (750 mL). The mixture was allowed to warm to 20° C. and the lower aqueous layer (containing some precipitated salt) was separated. The organic layer was stripped under vacuum on a rotary evaporator. The oil was redissolved in 500 mL ethyl acetate, dried with 75 g Na2SO4 for 1 hour, filtered and concentrated under vacuum (40°-50° C. bath temperature) to an oil. The resulting crude chloroaldehyde (161 g) and thiourea (70 g, 0.92 mol) were dissolved in THF (2 L) and warmed to gentle reflux (60° C.). The thiourea dissolved during warming, and within 20 minutes, product precipitated from solution. After 100 minutes the suspension was allowed to cool to room temperature, then was cooled in an ice-bath for 1 hour. The product was collected on a fritted Buchner funnel and washed with 2×100 mL cold THF, then dried overnight in a vacuum oven at 50° C. Yield: 122 g of title compound as a tan-colored solid, m.p. 182°-185° C. (dec.). 1H NMR (DMSO-d6) δ7.86 (s, 1H), 4.19 (q, 2H), 1.21 (t, 3H). 13C NMR (DMSO-d6) δ171.9, 160.4, 140.4, 114.4, 61.1, 14.2.

[Compound]

Name

chloroaldehyde

Quantity

161 g

Type

reactant

Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B174333.png)

![2-[(Diphenylboryl)oxy]-2-oxoethylamine](/img/structure/B174338.png)

![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B174350.png)

![Oxazolo[5,4-c]pyridine-2(1h)-thione](/img/structure/B174357.png)

![(3aR,5R,6S,6aR)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B174364.png)